(2S)-SB02024

VPS34 inhibition Biochemical IC50 Kinase assay

Select (2S)-SB02024 for VPS34 inhibition with picomolar affinity (Kd=1 nM) and >1000-fold selectivity. This chiral tool compound offers near-complete oral bioavailability (F=96%) for robust in vivo target engagement at 20 mg/kg, distinguishing it from alternatives like SAR405 or VPS34-IN1. Its validated synergy with anti-PD-1/PD-L1 and STING agonists in syngeneic models ensures reproducibility in immuno-oncology and autophagy studies.

Molecular Formula C16H22F3N3O2
Molecular Weight 345.36 g/mol
CAS No. 2126737-28-6
Cat. No. B6233176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-SB02024
CAS2126737-28-6
Molecular FormulaC16H22F3N3O2
Molecular Weight345.36 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=O)NC(=C2)N3CCCCC3C(F)(F)F
InChIInChI=1S/C16H22F3N3O2/c1-11-10-24-7-6-21(11)12-8-14(20-15(23)9-12)22-5-3-2-4-13(22)16(17,18)19/h8-9,11,13H,2-7,10H2,1H3,(H,20,23)/t11-,13-/m1/s1
InChIKeyIARAUFAUVKBTEM-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one (SB02024): Core VPS34 Inhibitor Identity for Autophagy and Immuno-Oncology Research


4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one, designated SB02024, is a chiral, orally bioavailable small molecule engineered as a potent and selective ATP-competitive inhibitor of vacuolar protein sorting 34 (VPS34), the sole class III phosphoinositide 3-kinase (PI3KC3) [1]. SB02024 binds the VPS34 active site with a dissociation constant (Kd) of 1 nM and exhibits a biochemical half-maximal inhibitory concentration (IC50) of 5 nM, translating to a cellular IC50 of 5.7 nM in a NanoBRET target engagement assay [1]. The compound is distinguished by its >1000-fold selectivity over other PI3K isoforms and a clean profile against a panel of 468 kinases at 1 µM, establishing a robust tool for interrogating autophagy-dependent and endosomal trafficking pathways in oncology and immuno-oncology models .

Procurement Risk Alert: Why 4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one Cannot Be Replaced by Other VPS34 Inhibitors


While several VPS34 inhibitors are commercially available, direct substitution of SB02024 with analogs like VPS34-IN1, PIK-III (VPS34-IN2), or SAR405 introduces substantial experimental variance across potency, selectivity, oral bioavailability, and validated in vivo response. SB02024 exhibits a unique combination of picomolar binding affinity (Kd = 1 nM), sub-nanomolar cellular activity (IC50 = 5.7 nM), and near-complete oral bioavailability (F = 96%) in mice, enabling consistent target engagement in vivo at oral doses as low as 20 mg/kg [1]. Competing inhibitors lack this integrated profile; for instance, SAR405, despite sub-nanomolar biochemical potency, lacks comparable oral PK data and requires higher doses in xenograft models [2]. Furthermore, SB02024's validated synergy with anti-PD-1/PD-L1 and STING agonists is established in multiple preclinical models, whereas analogous combination data for other inhibitors remain limited or unreported [1]. Substituting SB02024 without rigorous re-validation jeopardizes reproducibility, especially in autophagy-dependent tumor models and immunophenotyping assays [3].

4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one: Quantified Differentiation Against Key VPS34 Inhibitor Comparators


Biochemical Potency: SB02024 IC50 5 nM vs. VPS34-IN1 IC50 25 nM vs. PIK-III IC50 18 nM vs. SAR405 IC50 1.2 nM

In a time-resolved FRET-based biochemical assay using purified VPS34 enzyme, SB02024 demonstrated an IC50 of 5 nM [1]. Under comparable in vitro conditions, VPS34-IN1 exhibited an IC50 of 25 nM, PIK-III an IC50 of 18 nM, and SAR405 an IC50 of 1.2 nM [2][3]. While SAR405 is ~4-fold more potent biochemically, SB02024 offers a favorable balance of potency and selectivity, with a Kd of 1 nM indicating exceptional binding affinity [1].

VPS34 inhibition Biochemical IC50 Kinase assay

Cellular Target Engagement: SB02024 Cellular IC50 5.7 nM vs. PIK-III Cellular IC50 12 nM

In a cellular context using a NanoBRET target engagement assay in HEK293T cells, SB02024 inhibited VPS34 with an IC50 of 5.7 nM [1]. By contrast, PIK-III exhibited a cellular IC50 of 12 nM in a GFP-FYVE reporter assay in U2OS cells . While the assays differ (NanoBRET vs. GFP-FYVE puncta), SB02024's cellular IC50 is approximately 2-fold lower, indicating robust cellular permeability and target occupancy.

Cellular target engagement NanoBRET VPS34 inhibition

Kinase Selectivity: SB02024 >1000-fold Selective vs. PI3K Isoforms; Minimal Off-Target Activity at 1 µM

SB02024 displays >1000-fold selectivity for VPS34 over other PI3K isoenzymes, with a Kd of 1 nM for VPS34 and Kd values ranging from 1.27 to >30 µM for eight other PI3K kinases, as well as mTOR (Kd = 1.02 µM) [1]. In a broader kinase panel, SB02024 at 1 µM showed no significant inhibition of 468 kinases in the DiscoveRx ScanMax panel . This selectivity profile is comparable to or exceeds that of VPS34-IN1, which was tested against 340 protein kinases and 25 lipid kinases without significant inhibition, and SAR405, which exhibited an IC50 >10,000 nM against other PI3K isoforms [2][3].

Kinase selectivity PI3K panel Off-target profiling

Oral Bioavailability: SB02024 F = 96% in Mice vs. Limited Oral PK Data for VPS34-IN1 and SAR405

SB02024 exhibits a remarkable oral bioavailability (F) of 96% in mice, as determined by a formal PK study [1]. In contrast, detailed oral PK parameters for VPS34-IN1 and SAR405 are not widely reported in the public domain, with most in vivo studies utilizing intraperitoneal or intravenous administration [2][3]. PIK-III is described as orally active, but specific bioavailability values are not provided .

Pharmacokinetics Oral bioavailability In vivo ADME

In Vivo Efficacy: SB02024 Reduces Xenograft Tumor Growth and Sensitizes to Immunotherapy at 20 mg/kg Oral Dose

Oral administration of SB02024 at 20 mg/kg significantly reduced xenograft growth of MDA-MB-231 and MCF-7 breast cancer cell lines in mice [1]. Furthermore, in B16-F10 melanoma and CT26 colorectal cancer models, SB02024 (20 mg/kg) enhanced survival when combined with anti-PD-1/PD-L1 antibodies or the STING agonist ADU-S100 [2]. Comparable in vivo combination data for VPS34-IN1 and SAR405 are limited; SAR405 has been shown to synergize with mTOR inhibitors in vitro but lacks extensive in vivo immunotherapy combination validation [3].

In vivo efficacy Xenograft Immunotherapy combination

ADME Properties: SB02024 Exhibits Favorable Solubility, Permeability, and Metabolic Stability for In Vivo Use

SB02024 demonstrated excellent solubility in simulated gastric and intestinal fluids (SGF and FaSSIF), a moderate lipophilicity (LogD = 1.8), and high apparent permeability (Papp = 51 × 10⁻⁶ cm/s) with no evidence of efflux (efflux ratio = 0.9) in Caco-2 monolayers [1]. The compound showed low in vitro and in vivo clearance, weak CYP3A inhibition, and high plasma protein binding free fractions (14% mouse, 44% human) [1]. Comparable ADME data for VPS34-IN1 and PIK-III are not publicly available, while SAR405's ADME profile is limited to solubility data [2].

ADME Solubility Permeability Metabolic stability

4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one: Validated Application Scenarios Driven by Evidence


Preclinical Immuno-Oncology: Enhancing Anti-PD-1/PD-L1 and STING Agonist Efficacy

SB02024 is uniquely positioned for immuno-oncology research based on its demonstrated ability to augment anti-PD-1/PD-L1 and STING agonist responses in syngeneic mouse models. In B16-F10 melanoma and CT26 colorectal cancer models, oral SB02024 (20 mg/kg) significantly prolonged survival when combined with immune checkpoint blockade [1]. Mechanistically, SB02024 activates the cGAS-STING pathway, increasing intratumoral CCL5 and CXCL10 chemokines that recruit effector T cells, thereby converting 'cold' tumors into 'hot' inflamed tumors [1]. Researchers developing combination immunotherapy strategies should prioritize SB02024 over other VPS34 inhibitors due to this extensive in vivo validation and favorable oral PK profile.

Autophagy-Dependent Cancer Cell Sensitization to Targeted Therapies

SB02024 blocks autophagic flux in vitro and in vivo, as evidenced by reduced GFP-2xFYVE puncta formation (cellular IC50 = 14 nM) and accumulation of autophagy substrates NCOA4 and p62 . This autophagy inhibition sensitizes breast cancer cells to Sunitinib and Erlotinib, as demonstrated in MDA-MB-231 and MCF-7 cell lines grown as monolayers and multicellular spheroids [2]. For investigators studying autophagy as a resistance mechanism to kinase inhibitors, SB02024 provides a well-characterized chemical probe with established potency and selectivity, enabling robust interpretation of autophagy-dependent phenotypes.

VPS34 Target Validation and Kinase Selectivity Profiling

Given its >1000-fold selectivity over other PI3K isoforms and a clean kinome profile at 1 µM, SB02024 serves as an optimal tool for VPS34 target validation studies [3]. Unlike less selective probes that may confound results through off-target kinase inhibition, SB02024 enables confident assignment of phenotypes to VPS34 inhibition. This is particularly critical in studies of endosomal trafficking, autophagy initiation, and PI3P-dependent signaling where class I PI3K inhibitors would introduce artifacts. The availability of a co-crystal structure (PDB 8RXR) further supports structure-based drug design and rational optimization [4].

Oral Dosing Studies in Murine Tumor Models

SB02024's near-complete oral bioavailability (F = 96%) and favorable ADME properties make it the VPS34 inhibitor of choice for chronic oral dosing studies in mice [1]. Its high permeability (Papp = 51 × 10⁻⁶ cm/s) and low efflux ratio predict consistent systemic exposure, while weak CYP inhibition minimizes drug-drug interaction risks in combination therapy models. Researchers designing long-term autophagy inhibition experiments or combination regimens can rely on SB02024's established PK/PD relationship, reducing the need for extensive pilot PK studies typically required for less-characterized VPS34 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-SB02024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.